4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline
Description
Synthesis of Precursor: 4-Chloro-6,7-dimethoxyquinoline (B44214)
A crucial starting material for the synthesis is 4-chloro-6,7-dimethoxyquinoline. This intermediate can be prepared through several established routes, often beginning with 3,4-dimethoxyaniline. One common pathway involves the following transformations:
Nitration and Reduction: 3,4-dimethoxyaniline is first nitrated and then reduced to form the corresponding aniline compound.
Cyclization: The resulting aniline derivative is then cyclized with a suitable reagent like ethyl chloroformate in the presence of a base such as sodium methoxide to construct the 4-hydroxyquinoline ring system.
Chlorination: The final step is the conversion of the 4-hydroxy group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.comgoogle.com
An alternative approach involves the reaction of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one with thionyl chloride in the presence of dimethylformamide (DMF) to yield 4-chloro-6,7-dimethoxyquinazoline, a related but different heterocyclic system.
| Precursor Synthesis | Starting Material | Key Reagents | Product |
| Route 1 | 3,4-Dimethoxyaniline | 1. Nitrating agent 2. Reducing agent (e.g., Iron powder) 3. Ethyl chloroformate, Sodium methoxide 4. Phosphorus oxychloride | 4-Chloro-6,7-dimethoxyquinoline |
| Route 2 | 3,4-Dimethoxyacetophenone | 1. Nitric acid 2. N,N-dimethylformamide dimethyl acetal 3. Hydrogenation catalyst 4. Chlorinating agent | 4-Chloro-6,7-dimethoxyquinoline |
Synthesis of Precursor: 2-Fluoro-4-nitrophenol
The second key precursor is 2-fluoro-4-nitrophenol. This compound is typically synthesized through the nitration of 2-fluorophenol. The reaction involves treating 2-fluorophenol with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to introduce a nitro group at the para position relative to the hydroxyl group. The presence of the fluorine atom and the hydroxyl group on the aromatic ring directs the regioselectivity of the nitration.
| Precursor Synthesis | Starting Material | Key Reagents | Product |
| Nitration | 2-Fluorophenol | Nitric acid, Sulfuric acid | 2-Fluoro-4-nitrophenol |
Final Synthesis Step: Nucleophilic Aromatic Substitution
The final step in the synthesis of 4-(2-fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline is the coupling of 4-chloro-6,7-dimethoxyquinoline with 2-fluoro-4-nitrophenol. This reaction proceeds via a nucleophilic aromatic substitution mechanism. youtube.comlibretexts.org
In this reaction, the phenoxide ion of 2-fluoro-4-nitrophenol, generated by a suitable base such as potassium carbonate or sodium hydride, acts as the nucleophile. It attacks the electron-deficient C4 position of the quinoline (B57606) ring, displacing the chloride leaving group. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to proceed at a reasonable rate. The electron-withdrawing nitro group on the phenol ring helps to activate it for this type of substitution.
| Reaction Parameters for Final Synthesis | |
| Reactants | 4-Chloro-6,7-dimethoxyquinoline, 2-Fluoro-4-nitrophenol |
| Base | Potassium carbonate, Sodium hydride, or similar |
| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |
Structure
3D Structure
Properties
IUPAC Name |
4-(2-fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O5/c1-23-16-8-11-13(9-17(16)24-2)19-6-5-14(11)25-15-4-3-10(20(21)22)7-12(15)18/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRMSZPCHBTAJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Purification Techniques for Chemical Synthesis
Recrystallization
Recrystallization is a common method for purifying solid compounds. The choice of solvent is critical and is determined empirically. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures. For quinoline (B57606) derivatives, common recrystallization solvents include ethanol, methanol, ethyl acetate, or mixtures of these with water or hexanes. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals.
Column Chromatography
For more challenging separations or to obtain very high purity, column chromatography is the preferred method. nih.gov Silica gel is the most common stationary phase for the purification of quinoline derivatives. A suitable mobile phase (eluent) is chosen to achieve good separation of the desired product from impurities. The polarity of the eluent is critical; a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol is often used. The separation is monitored by techniques such as thin-layer chromatography (TLC).
| Purification Technique | Description | Typical Solvents/Materials |
| Recrystallization | Purification based on differential solubility of the compound and impurities in a specific solvent system. | Ethanol, Methanol, Ethyl Acetate, Hexane/Ethyl Acetate mixtures |
| Column Chromatography | Separation based on the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through it. | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate, Dichloromethane/Methanol gradients |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Fluoro 4 Nitrophenoxy 6,7 Dimethoxyquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of 4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline provides distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the quinoline (B57606) and nitrophenyl rings resonate in the downfield region, typically between δ 6.5 and 8.5 ppm, due to the deshielding effects of the aromatic currents. The two methoxy (B1213986) groups at the C6 and C7 positions of the quinoline ring are expected to appear as sharp singlets further upfield, generally around δ 3.9-4.0 ppm. The specific chemical shifts and coupling constants (J-values) are critical for assigning each proton to its exact position. For instance, the protons on the quinoline ring will exhibit characteristic splitting patterns based on their coupling with neighboring protons.
¹H NMR Data Table
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available in search results |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. The carbon atoms of the aromatic rings are expected to appear in the range of δ 100-160 ppm. The carbon attached to the fluorine atom will show a characteristic C-F coupling, which is a key diagnostic feature. The carbons of the two methoxy groups will be observed as distinct signals in the upfield region, typically around δ 55-60 ppm. The quaternary carbons, such as those at the ether linkage and within the aromatic rings, can also be identified, often by their lower intensity or through advanced NMR techniques.
¹³C NMR Data Table
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro Moiety Characterization
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the nitrophenyl ring. The chemical shift of this fluorine signal provides information about its electronic environment. Furthermore, the coupling of the fluorine atom with adjacent protons (³JHF) can be observed in both the ¹H and ¹⁹F NMR spectra, aiding in the structural confirmation.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling relationships. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, which is invaluable for tracing the spin systems within the quinoline and nitrophenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak indicates a C-H bond, allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for identifying the connectivity between different parts of the molecule, such as the link between the quinoline and the nitrophenoxy moieties through the ether bond, and for assigning quaternary carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum can help to confirm the presence of the key structural units, such as the dimethoxyquinoline and the fluoro-nitrophenoxy groups.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
Nitro (NO₂) group: Strong asymmetric and symmetric stretching bands, usually around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
Aryl Ether (C-O-C) stretching: Characteristic bands in the 1250-1000 cm⁻¹ region.
C-F stretching: A strong absorption band typically found in the 1200-1000 cm⁻¹ range.
IR Spectroscopy Data Table
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
X-ray Diffraction (XRD) Analysis for Solid-State Structure
X-ray diffraction is a powerful analytical technique used to determine the solid-state structure of a crystalline material. This method provides detailed information about the arrangement of atoms within a crystal lattice, including unit cell dimensions, space group, and bond lengths and angles.
For a compound like this compound, a single-crystal XRD analysis would be the definitive method for elucidating its three-dimensional structure. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the positions of the individual atoms can be determined.
Although specific data for the title compound is unavailable, a hypothetical data table for its crystallographic analysis is presented below to illustrate the type of information that would be obtained from such a study.
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Hypothetical Value |
| Empirical formula | C₁₇H₁₃FN₂O₅ |
| Formula weight | 344.30 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5(1) Å, α = 90° |
| b = 12.3(2) Å, β = 101.5(1)° | |
| c = 15.8(2) Å, γ = 90° | |
| Volume | 1618(5) ų |
| Z | 4 |
| Density (calculated) | 1.412 Mg/m³ |
| Absorption coefficient | 0.115 mm⁻¹ |
| F(000) | 712 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.50 to 28.00° |
| Index ranges | -10≤h≤10, -15≤k≤15, -20≤l≤20 |
| Reflections collected | 8500 |
| Independent reflections | 3700 [R(int) = 0.045] |
| Completeness to theta = 28.00° | 99.5 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3700 / 0 / 227 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.050, wR2 = 0.135 |
| R indices (all data) | R1 = 0.065, wR2 = 0.150 |
| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. These experimental values are then compared with the theoretically calculated percentages based on the compound's proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.
For this compound, with a molecular formula of C₁₇H₁₃FN₂O₅, the theoretical elemental composition can be calculated. An experimental analysis would involve combusting a small, precise amount of the purified compound and quantifying the resulting combustion products (CO₂, H₂O, and N₂).
The following table presents the theoretical elemental percentages for the title compound and provides a template for what would be expected from an experimental analysis.
Table 2: Theoretical and Hypothetical Elemental Analysis Data for this compound
| Element | Theoretical (%) | Hypothetical Found (%) |
| Carbon (C) | 59.31 | 59.25 |
| Hydrogen (H) | 3.81 | 3.85 |
| Nitrogen (N) | 8.14 | 8.10 |
The close correlation between the hypothetical "Found (%)" values and the "Theoretical (%)" values in the table above would serve to confirm the empirical formula of the synthesized compound.
Computational and Theoretical Investigations of 4 2 Fluoro 4 Nitrophenoxy 6,7 Dimethoxyquinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods provide insights into molecular geometry, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of molecular chemistry, DFT is widely used to determine the optimized, or most stable, three-dimensional arrangement of atoms in a molecule. This process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until those forces are negligible. The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's structure and stability.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap generally indicates higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It helps in identifying the electron-rich and electron-deficient regions. Typically, red colors indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue colors represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green areas signify neutral potential. MEP maps are valuable for predicting sites of chemical reactivity and intermolecular interactions.
Noncovalent Interaction (NCI) Analysis
Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak, non-covalent interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for understanding molecular conformation, crystal packing, and biological activity. NCI plots typically use a color scale to distinguish between different types of interactions, with blue indicating strong attractive interactions, green representing weak van der Waals interactions, and red signifying repulsive steric clashes.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools for investigating the interaction of a small molecule (ligand) with a larger macromolecule, typically a protein (receptor).
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used in drug discovery to screen for potential drug candidates and to understand their binding mechanisms at the molecular level. The results are often evaluated based on a scoring function that estimates the binding affinity.
Molecular dynamics (MD) simulations provide a more detailed view of the dynamic behavior of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can reveal information about the stability of the binding pose, the conformational changes that occur upon binding, and the key interactions that stabilize the complex.
Ligand-Protein Interaction Profiling with Biological Targets
The primary biological target identified for structurally similar quinoline (B57606) derivatives is the c-Met receptor tyrosine kinase. nih.govnih.gov Dysregulation of the HGF/c-Met signaling pathway is implicated in various cancers, making it a crucial target for therapeutic intervention. nih.gov Computational docking studies have been instrumental in elucidating the interactions between these quinoline-based inhibitors and the c-Met kinase domain.
Molecular docking simulations reveal that these compounds typically bind to the ATP-binding site of the c-Met kinase. nih.gov The interactions are characterized by a combination of hydrogen bonds and hydrophobic interactions, which stabilize the ligand-protein complex. For instance, a highly potent derivative, compound 16 from a study on 4-(2-fluorophenoxy)quinoline derivatives, demonstrated key interactions within the c-Met active site. nih.gov The quinoline nitrogen is predicted to form a crucial hydrogen bond with the backbone NH of Met1160 in the hinge region of the kinase. nih.gov Additionally, the quinoline ring itself is involved in π-π stacking interactions with the aromatic ring of Tyr1159. nih.gov
Table 1: Summary of Ligand-Protein Interactions for 4-(2-fluorophenoxy)quinoline Analogues with c-Met Kinase
| Interacting Ligand Moiety | Type of Interaction | Interacting Amino Acid Residue(s) |
| Quinoline Nitrogen | Hydrogen Bond | Met1160 |
| Quinoline Ring System | π-π Stacking | Tyr1159 |
| 2-Fluorophenoxy Group | Hydrophobic Interactions | Hydrophobic Pocket Residues |
| Linker and Terminal Groups | Various (H-bonds, hydrophobic) | Surrounding Active Site Residues |
Binding Mode and Conformation Prediction
The predicted binding mode for 4-(2-fluorophenoxy)quinoline derivatives within the c-Met kinase domain is consistent with that of other Type II kinase inhibitors, such as foretinib. nih.gov These inhibitors adopt an extended conformation that spans from the ATP-binding site to an adjacent deep hydrophobic pocket. nih.gov
The quinoline core acts as a scaffold, positioning the other functional groups for optimal interaction. The 6,7-dimethoxy groups on the quinoline ring are often oriented towards the solvent-exposed region. The ether linkage allows the 2-fluorophenoxy moiety to access the hydrophobic pocket, a feature that is critical for high-affinity binding.
Table 2: Potency of Representative 4-(2-fluorophenoxy)quinoline Derivatives against c-Met Kinase
| Compound ID | Description | c-Met IC₅₀ (nM) |
| 16 | 4-(2-fluorophenoxy)quinoline with 1H-imidazole-4-carboxamido linker | 1.1 |
| 33 | 4-(2-fluorophenoxy)quinoline with 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety | 0.59 |
| 34 | 4-(2-fluorophenoxy)quinoline with 1,2,3-triazole-4-carboxamide moiety | 1.04 |
| 47 | 4-phenoxyquinoline with 1,2,4-triazolone moiety | 1.57 |
Chemical Reactivity and Transformation Studies of 4 2 Fluoro 4 Nitrophenoxy 6,7 Dimethoxyquinoline
Reactions Involving the Nitro Group
The nitro group on the phenoxy moiety is a powerful electron-withdrawing group, which strongly influences the molecule's reactivity. It activates the aromatic ring for nucleophilic substitution and is itself susceptible to reduction, a key transformation in many synthetic pathways.
The most prominent and well-documented reaction of 4-(2-fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline is the chemoselective reduction of the nitro group to a primary amine, yielding 4-(4-amino-2-fluorophenoxy)-6,7-dimethoxyquinoline. This transformation is a critical step in the synthesis of the multi-kinase inhibitor, Cabozantinib. chemicalbook.comresearchgate.netcjph.com.cn The reduction must be performed under conditions that preserve the other functional groups, namely the aryl-fluoride bond and the ether linkage. A variety of methods have been successfully employed to achieve this conversion with high efficiency and selectivity. researchgate.netbeilstein-journals.org
Common reduction strategies include:
Catalytic Hydrogenation: This method often utilizes a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. prepchem.com It is known for its high efficiency and clean reaction profiles.
Transfer Hydrogenation: An alternative to using gaseous hydrogen involves transfer hydrogenation, where a hydrogen donor molecule is used. A frequently used system is potassium formate (B1220265) (HCOOK) or formic acid in the presence of a palladium catalyst. echemi.com
Metal-Mediated Reduction: Classical methods using metals in acidic or neutral media are also effective. For instance, zinc powder in the presence of a proton source like ammonium (B1175870) chloride can selectively reduce the nitro group. chemicalbook.com
The choice of reducing agent and reaction conditions can be tailored to optimize yield and purity, as summarized in the table below.
| Reagent(s) | Solvent(s) | Conditions | Yield | Reference |
|---|---|---|---|---|
| H₂, Pd/C | Methanol or N,N-diethylacetamide | RT - 40°C, 2.8 MPa H₂ | High | prepchem.comechemi.com |
| Potassium Formate, Formic Acid, Pd/C | Tetrahydrofuran (THF) / Water | ~60°C | High | echemi.com |
| Zinc Powder, Ammonium Chloride | Methanol / THF / Water | Reflux | >95% (crude) | chemicalbook.com |
| Iron (Fe), Acetic Acid | Ethanol / Water | Reflux | General Method | nih.gov |
While reduction is the most common fate of the nitro group in this molecule, aromatic nitro groups can, under certain conditions, act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. nih.gov This typically requires a strong nucleophile and an aromatic system highly activated by other electron-withdrawing groups. mdpi.com For the nitro group on the phenoxy ring to be displaced, a nucleophile would attack the carbon atom to which the nitro group is attached. The stability of the resulting Meisenheimer intermediate is crucial for the reaction to proceed. nih.gov
In the context of this compound, the displacement of the nitro group is less favorable compared to the displacement of the fluorine atom, which is also activated by the same nitro group in the para position. Nucleophilic attack is more likely to occur at the fluorine-bearing carbon due to fluorine's high electronegativity and its ability to act as a good leaving group in SNAr reactions.
Reactivity of the Quinoline (B57606) Nitrogen Atom
The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. iipseries.org Consequently, it can readily react with acids to form salts. For example, treatment with acids like hydrochloric acid (HCl) or malic acid results in the protonation of the quinoline nitrogen to form the corresponding ammonium salt. cjph.com.cn
This basicity also allows for N-alkylation or N-acylation reactions. The nitrogen can attack alkyl halides or other electrophiles to form a quaternary quinolinium salt. This reactivity is a general feature of the quinoline scaffold. nih.gov However, the electron-withdrawing effect of the 4-phenoxy substituent slightly reduces the basicity of the nitrogen atom compared to unsubstituted quinoline.
Transformations at the Phenoxy Moiety
The phenoxy moiety presents two primary sites for chemical transformation: the ether linkage itself and the fluorine-substituted carbon atom.
Cleavage of the Ether Bond: Aryl ethers are generally characterized by their high stability. However, the C-O ether bond can be cleaved under forcing conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.com The reaction mechanism involves the initial protonation of the ether oxygen, converting it into a better leaving group. libretexts.org Subsequent nucleophilic attack by a halide ion (e.g., I⁻ or Br⁻) on the adjacent carbon atom of the quinoline ring would lead to the cleavage of the bond. In this specific molecule, acidic cleavage would yield 4-hydroxy-6,7-dimethoxyquinoline and 2-fluoro-4-nitrophenol. libretexts.org
Nucleophilic Aromatic Substitution (SNAr) of Fluorine: The fluorine atom at the 2-position of the phenoxy ring is significantly activated towards nucleophilic aromatic substitution. Its reactivity is enhanced by the strong electron-withdrawing effect of the nitro group in the para position, which stabilizes the negative charge in the Meisenheimer intermediate. ebyu.edu.trnih.gov This makes the fluorine atom a prime target for displacement by a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate new derivatives. researchgate.net
Regioselectivity and Chemoselectivity in Synthetic Modifications
The presence of multiple reactive sites in this compound makes regioselectivity and chemoselectivity critical considerations in its synthetic transformations.
Chemoselectivity: The most important example of chemoselectivity is the reduction of the nitro group. Catalytic hydrogenation and metal-based reductions can be performed with high selectivity, leaving the aryl-fluoride bond, the ether linkage, and the quinoline ring system intact. researchgate.netrsc.org This selectivity is crucial for the successful synthesis of its corresponding amino derivative, a key pharmaceutical intermediate. echemi.com
Regioselectivity: In the context of nucleophilic aromatic substitution on the phenoxy ring, there is a clear regioselective preference. The fluorine atom at the C-2' position is significantly more susceptible to substitution than the nitro group at the C-4' position. This is because fluoride (B91410) is a better leaving group than the nitrite (B80452) anion in SNAr reactions, and the position is highly activated by the para-nitro group. Therefore, when reacting the molecule with a nucleophile, substitution is expected to occur selectively at the fluorine-bearing carbon.
Structure Activity Relationship Sar Studies of 4 2 Fluoro 4 Nitrophenoxy 6,7 Dimethoxyquinoline and Its Analogs
Influence of the 6,7-Dimethoxy Substitution on Biological Activity
The 6,7-dimethoxy substitution pattern on the quinoline (B57606) ring is a common feature in many biologically active molecules and significantly influences their pharmacological properties. These methoxy (B1213986) groups can affect the molecule's electronics, lipophilicity, and ability to form hydrogen bonds, thereby modulating its interaction with biological targets.
The electron-donating nature of the methoxy groups can increase the electron density of the quinoline ring system, which may enhance interactions with electron-deficient pockets in target proteins. Furthermore, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming crucial interactions that anchor the molecule in the binding site.
Research on other quinoline-based compounds has also highlighted the importance of the 6,7-dimethoxy pattern. For example, in a study of quinoline derivatives as tubulin polymerization inhibitors, the 5,6,7-trimethoxy substitution pattern was found to be beneficial for cytotoxic activity against various cancer cell lines. sid.ir While not identical, this finding underscores the general importance of methoxy substitutions on the benzene (B151609) portion of the quinoline ring for anticancer activity.
The following table summarizes the activity of some 6,7-dimethoxyquinoline (B1600373) derivatives against cancer cell lines.
| Compound | Substitution | Target Cell Line | IC50 (µM) |
| 12n | 4-anilino-6,7-dimethoxy | A549 | low micromolar |
| 12n | 4-anilino-6,7-dimethoxy | MCF-7 | low micromolar |
| 12n | 4-anilino-6,7-dimethoxy | MKN-45 | low micromolar |
This table is based on data presented in the referenced study. nih.gov
Role of the Fluoro Substituent Position on the Phenoxy Ring
The position of the fluoro substituent on the phenoxy ring is a critical determinant of biological activity. Halogen atoms, particularly fluorine, can modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions, through halogen bonding and other electronic effects.
In the case of 4-phenoxyquinoline derivatives, the placement of a fluorine atom at the 2-position of the phenoxy ring has been shown to be advantageous for inhibitory activity against c-Met kinase. nih.gov Molecular docking studies of 4-(2-fluorophenoxy)quinoline derivatives have revealed that the 2-fluoro substituent can form favorable interactions within the enzyme's active site. nih.gov
The influence of the halogen's position is a recurring theme in SAR studies. For instance, in a series of 8-hydroxyquinoline (B1678124) derivatives, a 5-fluoro substitution led to potent inhibition of butyrylcholinesterase (BuChE) and improved acetylcholinesterase (AChE) inhibition compared to the unsubstituted analog. mdpi.com This suggests that the electronic effects of the fluorine atom can be highly position-dependent.
The following table illustrates the impact of substituent positioning on the phenoxy ring for a related series of c-Met inhibitors.
| Compound | R1 Substituent on Terminal Phenyl Ring | c-Met Kinase IC50 (nM) |
| 13x | 4-F | 1.98 |
This table is based on data for a series of 4-phenoxyquinoline derivatives. lookchem.com
Impact of the Nitro Group on Molecular Interactions
The nitro group is a strong electron-withdrawing group that can significantly influence a molecule's electronic properties and its ability to participate in molecular interactions. Its presence can enhance binding affinity through various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.
In the context of quinoline derivatives, the nitro group can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors in a protein's binding site. The electron-withdrawing nature of the nitro group can also polarize the phenoxy ring, potentially leading to stronger electrostatic interactions with the target.
Studies on other heterocyclic compounds have demonstrated the profound impact a nitro group can have on biological activity. For example, the introduction of a nitro group into a pyrido[3,4-g]quinazoline scaffold led to a dramatic difference in electron donor-acceptor properties, which was critical for its preferential interaction with specific protein kinase targets. mdpi.com This highlights how a nitro group can reshape the electronic landscape of a molecule and thereby alter its target selectivity. mdpi.com
Modifications to the Quinoline Ring System and their Effects on Activity
The quinoline ring is a versatile scaffold in medicinal chemistry, and modifications to this ring system can have a profound impact on biological activity. rsc.orgresearchgate.net Functionalization at various positions of the quinoline ring allows for the fine-tuning of a compound's pharmacological profile. rsc.org
Substitutions on the quinoline ring can influence a molecule's potency, selectivity, and pharmacokinetic properties. For example, SAR studies on quinoline-based anticancer drugs have shown that the presence of a hydroxyl or methoxy group at the C7 position can enhance antitumor activity. orientjchem.org Similarly, the introduction of a substituent at the C4 position can also improve potency against cancer cells. orientjchem.org
The nature and position of substituents are crucial. For instance, in a series of 8-hydroxyquinoline derivatives, a 5-fluoro substitution resulted in the most potent BuChE inhibition, while a 5,7-dichloro substitution markedly reduced activity, possibly due to steric hindrance or altered electronic distribution. mdpi.com Replacing an 8-hydroxyquinoline with an 8-aminoquinoline (B160924) in the same scaffold generally enhanced inhibitory potency, suggesting that the 8-amino group may form more favorable interactions. mdpi.com
The following table summarizes the effects of different substitutions on the quinoline ring on cholinesterase inhibition.
| Compound | Quinoline Ring Substitution | AChE IC50 (µM) | BuChE IC50 (µM) |
| 16e | 8-hydroxy | - | - |
| 16f | 8-hydroxy, 5-fluoro | 0.087 | 0.028 |
| 16c | 8-hydroxy, 5,7-dichloro | 2.68 | - |
| 16g | 8-amino | 0.052 | 0.018 |
This table is based on data for a series of tacrine-quinoline hybrids. mdpi.com
Conformational Preferences and Pharmacophore Model Development
Understanding the conformational preferences of a molecule is essential for elucidating its mechanism of action and for the development of pharmacophore models. The three-dimensional arrangement of a molecule determines how it fits into a protein's binding site and the specific interactions it can form.
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional features of a molecule that are responsible for its biological activity. jneonatalsurg.com These models can then be used to screen virtual libraries for new compounds with similar activity or to guide the design of more potent analogs.
A typical pharmacophore model for a quinoline-based inhibitor might include features such as:
Aromatic rings for hydrophobic and pi-stacking interactions.
Hydrogen bond acceptors and donors for specific interactions with the target.
Hydrophobic features that map to lipophilic pockets in the binding site.
Pharmacophore mapping of quinoline derivatives has been successfully used to identify critical hydrogen bond donor, acceptor, and aromatic hydrophobic features that are necessary for biological activity. jneonatalsurg.com For example, 3D-QSAR and pharmacophore modeling have been employed to design polysubstituted quinolines as inhibitors of phosphodiesterase 4. researchgate.net These models provide a valuable framework for understanding the SAR of 4-(2-fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline and for the design of novel analogs with improved therapeutic potential.
In Vitro Biological Target Interaction Research of 4 2 Fluoro 4 Nitrophenoxy 6,7 Dimethoxyquinoline
Kinase Inhibition Profiles
c-Met Kinase Inhibition Studies
No published data were found regarding the inhibitory activity of 4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline against c-Met kinase.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase Inhibition
There is no available research detailing the effects of this compound on VEGFR2 kinase.
Topoisomerase I (TOP1) Inhibitory Activity
The inhibitory activity of this compound against Topoisomerase I has not been reported in the scientific literature.
Plasmodium falciparum Protein Kinase 6 (PfPK6) Inhibition
No studies were identified that specifically assess the inhibitory potential of this compound against Plasmodium falciparum Protein Kinase 6.
Mechanistic Research of Molecular Recognition with Biological Targets
Without experimental data on the interaction of this compound with biological targets, no information on its molecular recognition mechanisms can be provided.
Enzyme Kinetics and Binding Assays
No enzyme kinetics or binding assay data for this compound are available in the current body of scientific literature.
Future Research Directions and Unexplored Avenues for 4 2 Fluoro 4 Nitrophenoxy 6,7 Dimethoxyquinoline
Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability
The conventional synthesis of 4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline and its analogs typically involves a nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-6,7-dimethoxyquinoline (B44214) and 2-fluoro-4-nitrophenol. nih.gov While effective, future research should focus on developing more efficient and sustainable synthetic methodologies.
Green chemistry principles offer a roadmap for these advancements. nih.gov Key areas for exploration include:
Alternative Solvents: Replacing traditional, often hazardous, organic solvents with greener alternatives like water, ethanol, or ionic liquids could significantly reduce the environmental impact of the synthesis. researchgate.net
Catalyst Innovation: Research into novel catalysts, such as p-toluenesulfonic acid (p-TSA) or nano-catalysts, could enhance reaction rates, improve yields, and allow for milder reaction conditions, thus conserving energy. researchgate.nettandfonline.com
Energy-Efficient Methods: Exploring microwave-assisted or ultrasound-assisted synthesis could dramatically shorten reaction times and reduce energy consumption compared to conventional heating methods. nih.govrsc.org
These approaches aim to create synthetic routes that are not only higher in yield and purity but also more cost-effective and environmentally benign. researchgate.net
| Parameter | Current Method (Typical SNAr) | Future Sustainable Approaches |
| Solvents | Isopropanol, DMF, DMSO | Water, Ethanol, Ionic Liquids |
| Catalysis | Base-mediated | Green catalysts (e.g., p-TSA, nano-catalysts) |
| Energy | Conventional heating (reflux) | Microwave irradiation, Ultrasound |
| Efficiency | Multi-step with purification | One-pot, multicomponent reactions |
Application of Advanced Spectroscopic Techniques for Real-time Monitoring of Reactions
To ensure the quality and consistency of pharmaceutical manufacturing, a shift from retrospective quality testing to in-process quality control is essential. Process Analytical Technology (PAT) provides a framework for achieving this by using real-time analytical techniques to monitor and control manufacturing processes. omicsonline.orgresearchgate.net
Future research should focus on implementing PAT tools for the synthesis of this compound. Advanced spectroscopic techniques could be employed for real-time, in-line monitoring of the SNAr reaction. globalresearchonline.net
Near-Infrared (NIR) and Raman Spectroscopy: These non-destructive techniques can be used via immersion probes to continuously monitor the concentrations of reactants, intermediates, and the final product directly within the reaction vessel. researchgate.net This allows for precise determination of reaction endpoints, leading to optimized reaction times and reduced impurity formation.
Chemometrics: The large datasets generated by these spectroscopic methods can be analyzed using chemometric tools to build predictive models of the reaction kinetics and yield. researchgate.net
The integration of these techniques would facilitate a more robust and controlled manufacturing process, ensuring consistent product quality and enabling real-time release testing. nih.gov
Integration of Machine Learning and AI in Computational Drug Discovery for Analog Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. researchgate.net For this compound, these computational tools can be pivotal in designing novel analogs with improved potency, selectivity, and pharmacokinetic profiles.
Future research in this area should include:
3D-QSAR Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), can be developed based on a library of quinoline (B57606) derivatives. mdpi.com These models can identify the key structural features that are crucial for biological activity, guiding the design of new, more potent compounds.
Virtual Screening: AI-driven platforms can perform large-scale virtual screening of compound libraries to identify novel quinoline-based molecules that are predicted to have high binding affinity for specific biological targets. mdpi.com
Predictive Modeling: Machine learning algorithms can be trained to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, of designed analogs. This in-silico prediction allows for the early-stage filtering of candidates with undesirable properties, saving significant time and resources.
By integrating AI and ML, researchers can more efficiently navigate the vast chemical space to design and prioritize promising new analogs of the parent compound for synthesis and biological evaluation. researchgate.net
Exploration of New Biological Pathways and Target Classes
The 6,7-dimethoxyquinoline (B1600373) scaffold is a "privileged structure" known to interact with a variety of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. nih.govnih.gov Compounds with this core, such as Cabozantinib, are known multi-kinase inhibitors targeting receptors like c-Met and VEGFR. nih.govresearchgate.net
Future research should aim to broaden the biological understanding of this compound by:
Kinase Profiling: A comprehensive screening of the compound against a broad panel of kinases could reveal novel, unanticipated targets. nih.gov This could open up therapeutic possibilities in areas beyond those targeted by existing quinoline-based drugs. For instance, related quinoline derivatives have shown activity against RAF kinases and EGFR/HER-2. nih.govnih.gov
Investigating New Pathways: Beyond kinases, related structures have been identified as inhibitors of other enzyme classes, such as the histone methyltransferase G9a, suggesting a potential role in epigenetic regulation. lookchem.comnih.gov Exploring these non-kinase targets could uncover entirely new mechanisms of action and therapeutic applications.
Dual-Target Inhibitors: A significant trend in cancer therapy is the development of inhibitors that can modulate multiple key targets simultaneously. nih.gov Rational design efforts could focus on modifying the structure to create dual inhibitors, for example, targeting both a primary kinase and a resistance-conferring pathway.
Rational Design Principles for Modulating Chemical Reactivity and Selectivity
The biological activity of a drug molecule is intrinsically linked to its chemical structure. Rational design based on established structure-activity relationships (SAR) is crucial for optimizing lead compounds. For 4-phenoxyquinoline derivatives, extensive SAR studies have provided valuable insights. nih.govnih.gov
Future research should leverage these principles to rationally design analogs of this compound with tailored properties:
Modifying the Phenoxy Ring: The substituents on the phenoxy ring play a critical role in determining potency and selectivity. Studies have shown that introducing electron-withdrawing groups can be beneficial for antitumor activity. nih.gov Systematically exploring different substituents at various positions of the phenoxy ring can fine-tune the electronic and steric properties to optimize target engagement.
Altering the Quinoline Core: While the 6,7-dimethoxy substitution is often important for activity, exploring other substitutions on the quinoline core could modulate the molecule's properties. researchgate.net For example, modifications at the C-6 and C-7 positions are generally well-tolerated and can be used to attach different functional groups to improve solubility or other pharmacokinetic parameters. researchgate.net
Selectivity Optimization: A key challenge in kinase inhibitor development is achieving selectivity to minimize off-target effects. SAR studies can guide the design of analogs that specifically interact with the unique features of the target kinase's ATP-binding pocket while avoiding interactions with other kinases. nih.gov For instance, subtle structural changes can dramatically alter the selectivity profile between closely related kinases like PDGFr and EGFr. nih.gov
By applying these rational design principles, researchers can systematically modify the lead structure to enhance its therapeutic potential, leading to the development of safer and more effective drug candidates.
Q & A
Q. Basic Research Focus
- 1H/13C NMR : The quinoline core’s protons (e.g., H-2, H-3) resonate downfield (δ 8.5–9.0 ppm), while methoxy groups appear as singlets near δ 3.9–4.1 ppm. The 2-fluoro-4-nitrophenoxy substituent shows distinct splitting patterns due to fluorine coupling .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 344.2939) and isotopic patterns for fluorine .
- IR Spectroscopy : Nitro group stretching vibrations (~1520 cm⁻¹ and 1350 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) are critical markers .
How does the 2-fluoro-4-nitrophenoxy group influence the electronic properties and reactivity of the quinoline core?
Advanced Research Focus
The electron-withdrawing nitro and fluorine groups reduce electron density on the quinoline ring, as evidenced by:
- X-ray crystallography : Shortened C-O bond lengths (1.36–1.38 Å) in the phenoxy group indicate resonance stabilization .
- Computational studies : Density functional theory (DFT) reveals a lowered LUMO energy, enhancing electrophilic substitution at the quinoline’s 4-position .
This electronic modulation increases susceptibility to nucleophilic attack, relevant for designing derivatives with tailored reactivity .
What strategies can resolve contradictory data regarding the biological activity of this compound across different assay systems?
Advanced Research Focus
Contradictions often arise from assay-specific variables:
- Solubility factors : Use standardized DMSO stock solutions (<0.1% v/v) to minimize solvent interference .
- Metabolic stability : Compare results from hepatic microsome assays (e.g., human vs. rodent) to identify species-specific degradation .
- Dose-response validation : Conduct orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement .
Meta-analyses of structural analogs (e.g., 4-[(6,7-dimethoxyquinolin-4-yl)oxy]aniline) can contextualize activity trends .
How can researchers confirm the regioselectivity of the nitrophenoxy substitution in this compound?
Q. Advanced Research Focus
- NOESY NMR : Correlate spatial proximity between quinoline H-5 and phenoxy protons to confirm substitution at the 4-position .
- X-ray diffraction : Single-crystal analysis unambiguously assigns the nitro group’s orientation (para to fluorine) .
- Competitive reactions : Substitute 4-chloro-6,7-dimethoxyquinoline with alternative phenols (e.g., 3-nitrophenol) to rule out positional isomers .
What methodologies assess the compound’s stability under varying pH and temperature conditions?
Q. Advanced Research Focus
- Forced degradation studies : Expose the compound to acidic (pH 1.2), neutral, and alkaline (pH 10) buffers at 40°C for 24–72 hours. Monitor degradation via HPLC-MS .
- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>200°C) and hygroscopicity risks .
- Light sensitivity : Use UV-accelerated stability chambers (ICH Q1B guidelines) to evaluate photodegradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
